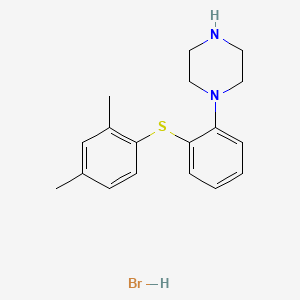

Vortioxetine Hydrobromide

Description

Properties

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGRUFUIHGGOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027850 | |

| Record name | Vortioxetine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960203-27-4 | |

| Record name | Vortioxetine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vortioxetine hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vortioxetine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORTIOXETINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vortioxetine Hydrobromide: A Comprehensive Technical Guide on its Multimodal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vortioxetine hydrobromide is a novel antidepressant with a unique and complex multimodal mechanism of action. Unlike traditional selective serotonin reuptake inhibitors (SSRIs), vortioxetine combines potent inhibition of the serotonin transporter (SERT) with the modulation of multiple serotonin (5-HT) receptors. This technical guide provides an in-depth exploration of the molecular pharmacology of vortioxetine, detailing its interactions with its primary targets and the subsequent effects on downstream signaling pathways. Quantitative data on its binding affinities and functional activities are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and illustrative diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Vortioxetine is classified as a serotonin modulator and stimulator, reflecting its dual mechanism of inhibiting serotonin reuptake and directly interacting with several 5-HT receptors.[1][2][3] This multimodal activity is hypothesized to contribute to its clinical efficacy in treating major depressive disorder (MDD), potentially offering benefits beyond those of conventional antidepressants.[4][5] This document serves as a technical resource, elucidating the intricate pharmacological profile of this compound.

Multimodal Mechanism of Action

Vortioxetine's primary mechanism of action involves high-affinity binding to the human serotonin transporter (SERT), potently inhibiting the reuptake of serotonin from the synaptic cleft.[2][4] This action increases the concentration of serotonin available to interact with postsynaptic receptors. In addition to SERT inhibition, vortioxetine exhibits a distinct profile of activity at several 5-HT receptors, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype.[1][2][4]

Serotonin Transporter (SERT) Inhibition

Vortioxetine binds with high affinity to the human SERT, with a reported inhibition constant (Ki) of 1.6 nM.[2][4] Its potent inhibition of serotonin reuptake is demonstrated by a low IC50 value of 5.4 nM.[2] This primary action is believed to be a key contributor to its antidepressant effects by enhancing serotonergic activity in the central nervous system.[4]

5-HT Receptor Modulation

Vortioxetine's interaction with a range of 5-HT receptors distinguishes it from traditional SSRIs. Its receptor binding and functional activity profile is summarized below:

-

5-HT3 Receptor Antagonism: Vortioxetine is a potent antagonist at the 5-HT3 receptor (Ki = 3.7 nM).[2][4] The 5-HT3 receptor is a ligand-gated ion channel, and its blockade by vortioxetine is thought to modulate the release of other neurotransmitters.

-

5-HT1A Receptor Agonism: Vortioxetine acts as an agonist at the 5-HT1A receptor (Ki = 15 nM).[2][4] 5-HT1A receptors are G-protein coupled receptors (GPCRs) that can act as both autoreceptors on serotonin neurons and as postsynaptic receptors.

-

5-HT7 Receptor Antagonism: Vortioxetine is an antagonist of the 5-HT7 receptor (Ki = 19 nM).[2][4] This GPCR is implicated in the regulation of circadian rhythms and mood.

-

5-HT1B Receptor Partial Agonism: Vortioxetine exhibits partial agonist activity at the 5-HT1B receptor (Ki = 33 nM).[4] These GPCRs are primarily found as presynaptic autoreceptors that regulate serotonin release.

-

5-HT1D Receptor Antagonism: Vortioxetine also acts as an antagonist at the 5-HT1D receptor (Ki = 54 nM).[2][4] Similar to 5-HT1B receptors, these are presynaptic autoreceptors.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of vortioxetine at its primary molecular targets.

Table 1: Vortioxetine Binding Affinities (Ki) at Human Serotonin Transporter and Receptors

| Target | Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | 1.6 | [2][4] |

| 5-HT3 Receptor | 3.7 | [2][4] |

| 5-HT1A Receptor | 15 | [2][4] |

| 5-HT7 Receptor | 19 | [2][4] |

| 5-HT1B Receptor | 33 | [4] |

| 5-HT1D Receptor | 54 | [2][4] |

Table 2: Vortioxetine Functional Activity and Potency

| Target | Functional Activity | Potency (IC50/EC50, nM) | Reference(s) |

| Serotonin Transporter (SERT) | Inhibition | IC50 = 5.4 | [2] |

| 5-HT3A Receptor | Partial Agonist | EC50 = 179 (5-HT3A), 119 (5-HT3AB) | [6] |

| 5-HT1A Receptor | Agonist | - | [2][4] |

| 5-HT1B Receptor | Partial Agonist | - | [4] |

| 5-HT7 Receptor | Antagonist | - | [2][4] |

| 5-HT1D Receptor | Antagonist | - | [2][4] |

Note: While some sources describe vortioxetine as a 5-HT3 receptor antagonist, functional assays have shown it to behave as a partial agonist in some experimental systems.[6]

Signaling Pathways

The multimodal action of vortioxetine results in the modulation of several intracellular signaling pathways.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the pharmacological profile of vortioxetine.

Radioligand Binding Assay for SERT and 5-HT Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of vortioxetine for its target sites.

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing the human SERT or the respective 5-HT receptor subtype.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of vortioxetine.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled ligand for the target.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the vortioxetine concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for GPCR Functional Activity

This assay measures the functional activity of vortioxetine at G-protein coupled 5-HT receptors (e.g., 5-HT1A, 5-HT1B, 5-HT7).

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, varying concentrations of vortioxetine, GDP (to facilitate GTPγS binding), and [³⁵S]GTPγS in an assay buffer.

-

For antagonist activity determination, incubate with a fixed concentration of a known agonist in the presence of varying concentrations of vortioxetine.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

Separation and Detection: Separate bound and free [³⁵S]GTPγS by rapid filtration, followed by washing and scintillation counting as described previously.

-

Data Analysis:

-

For agonist activity, plot the amount of bound [³⁵S]GTPγS against the vortioxetine concentration to determine the EC50 and Emax values.

-

For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the vortioxetine concentration to determine the IC50.

-

Serotonin Reuptake Inhibition Assay

This assay determines the potency of vortioxetine in inhibiting serotonin uptake into cells expressing SERT.

-

Cell Culture: Plate HEK293 cells stably expressing human SERT in a 96-well plate and grow to confluence.

-

Uptake Assay:

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with varying concentrations of vortioxetine for a short period (e.g., 10-20 minutes).

-

Initiate the uptake by adding a fixed concentration of [³H]serotonin.

-

Incubate for a short, defined time (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage inhibition of [³H]serotonin uptake as a function of the vortioxetine concentration and fit the data to determine the IC50 value.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vortioxetine restores reversal learning impaired by 5-HT depletion or chronic intermittent cold stress in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Synthesis and Crystallization of Vortioxetine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization processes for vortioxetine hydrobromide, a multimodal antidepressant. The following sections detail various synthetic routes and crystallization methods, complete with experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

Synthesis of this compound

Vortioxetine, chemically known as 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, can be synthesized through several routes. A common and practical approach involves the reaction of 2,4-dimethylthiophenol with a substituted phenylpiperazine precursor.

Synthesis via Nucleophilic Aromatic Substitution and Piperazine Ring Formation

A widely utilized method involves the initial reaction of 2,4-dimethylthiophenol with an o-halonitrobenzene, followed by reduction of the nitro group and subsequent formation of the piperazine ring.

Experimental Protocol:

-

Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane: 2,4-dimethylthiophenol is reacted with an ortho-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.[1][2]

-

Reduction to 2-((2,4-dimethylphenyl)thio)aniline: The resulting (2,4-dimethylphenyl)(2-nitrophenyl)sulfane is then reduced to 2-((2,4-dimethylphenyl)thio)aniline. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel in a solvent such as methanol.[1]

-

Piperazine Ring Formation: The synthesized 2-((2,4-dimethylphenyl)thio)aniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like 1,2-dichlorobenzene at elevated temperatures (e.g., 160-170°C) to form the piperazine ring, yielding vortioxetine.[1][2][3]

-

Formation of this compound: The free base of vortioxetine is then treated with hydrobromic acid in a suitable solvent such as isopropyl acetate to precipitate this compound.[4]

Logical Relationship of Synthesis Steps

Caption: Synthesis of this compound.

Palladium-Catalyzed Coupling Reactions

Alternative synthetic strategies employ palladium-catalyzed coupling reactions to form the key carbon-sulfur and carbon-nitrogen bonds.

Experimental Protocol:

-

Route A: Coupling of 1-bromo-2-iodobenzene: 1-bromo-2-iodobenzene is first coupled with 1-Boc-piperazine using a palladium catalyst like tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and a phosphine ligand such as BINAP. The resulting intermediate is then coupled with 2,4-dimethylbenzenethiol under similar catalytic conditions. The Boc-protecting group is subsequently removed, and the hydrobromide salt is formed.[1]

-

Route B: One-Pot Synthesis: A "one-pot" method involves the reaction of 2-bromobenzenethiol, piperazine, and 1-iodo-2,4-dimethylbenzene in the presence of a palladium catalyst and a phosphine ligand to directly form vortioxetine, which is then converted to the hydrobromide salt.[1]

| Synthesis Route | Key Reactants | Catalyst/Reagent | Yield | Purity |

| Nucleophilic Substitution and Ring Formation | 2,4-dimethylthiophenol, o-halonitrobenzene, bis(2-chloroethyl)amine HCl, HBr | K₂CO₃, Raney Ni, 1,2-dichlorobenzene | ~71% | 99.3% |

| Palladium-Catalyzed Coupling (Route A) | 1-bromo-2-iodobenzene, 1-Boc-piperazine, 2,4-dimethylbenzenethiol | Pd₂(dba)₃, BINAP | Moderate | N/A |

| Palladium-Catalyzed "One-Pot" Synthesis (Route B) | 2-bromobenzenethiol, piperazine, 1-iodo-2,4-dimethylbenzene | Pd₂(dba)₃ or Pd(OAc)₂, BINAP | Good | N/A |

Crystallization of this compound

This compound is known to exist in several polymorphic forms, with the alpha (α) crystal form being a common target for pharmaceutical development due to its stability.[5] The crystallization process is critical for controlling the polymorphic form and ensuring desired physicochemical properties.

Crystallization of the Alpha (α) Form

Experimental Protocol 1: Isopropyl Acetate System

-

Dissolution: Dissolve 20.0 g of vortioxetine free base in 200 ml of isopropyl acetate with stirring in a 60°C water bath to form "Solution 1".[4]

-

Acidification: In a separate three-necked flask, add 11.2 g of hydrobromic acid solution (≥40% mass fraction) to 120 ml of isopropyl acetate to create "Solution 2", while stirring at 200 rpm at room temperature.[4]

-

Crystallization: Slowly add "Solution 1" to "Solution 2" while maintaining the temperature between 30-40°C.[4]

-

Isolation: After the addition is complete, continue stirring for 30 minutes. The resulting precipitate is collected by suction filtration.[4]

-

Washing and Drying: The filter cake is washed with 20 ml of isopropyl acetate and then dried in a blast oven at 60°C for 24 hours to yield the α-form of this compound.[4]

Experimental Protocol 2: Seeding in Various Solvents

-

Dissolution: Dissolve crude this compound in a suitable solvent system by heating. Examples include a 40% v/v ethanol/water solution at 70°C, chloroform at 50°C, or a 50% v/v methanol/water solution.[5]

-

Cooling and Seeding: Cool the solution to room temperature or in an ice-water bath. Add a small amount of this compound α-form seed crystals to induce crystallization of the desired polymorph.[5]

-

Crystallization and Isolation: Allow the crystallization to proceed for a period of time (e.g., 30 minutes to 4 hours), then collect the crystals by suction filtration and dry them.[5]

Experimental Workflow for Alpha-Form Crystallization

Caption: Crystallization of α-Vortioxetine HBr.

| Crystallization Method | Solvent System | Seeding | Yield | Purity |

| Isopropyl Acetate | Isopropyl Acetate | No | 96.6% | 99.73% |

| Seeding Method 1 | 40% v/v Ethanol/Water | Yes | 95% | N/A |

| Seeding Method 2 | Chloroform | Yes | 95% | N/A |

| Seeding Method 3 | 50% v/v Methanol/Water | Yes | 80% | N/A |

Mechanism of Action: Signaling Pathway

Vortioxetine exhibits a multimodal mechanism of action, primarily modulating the serotonin neurotransmitter system.[6] It acts as a serotonin reuptake inhibitor (SRI) and also interacts with several serotonin receptors.[6][7]

Key Actions:

-

Serotonin Transporter (SERT) Inhibition: Vortioxetine binds with high affinity to the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its availability.[6][8]

-

5-HT₁ₐ Receptor Agonism: It acts as an agonist at 5-HT₁ₐ receptors.[6][8]

-

5-HT₁ₑ Receptor Partial Agonism: It functions as a partial agonist at 5-HT₁ₑ receptors.[6][8]

-

5-HT₃, 5-HT₁ₒ, and 5-HT₇ Receptor Antagonism: Vortioxetine is an antagonist at 5-HT₃, 5-HT₁ₒ, and 5-HT₇ receptors.[6][8] This antagonism, particularly at 5-HT₃ receptors, is thought to enhance the release of other neurotransmitters like norepinephrine and acetylcholine.[9]

This complex pharmacological profile, which goes beyond simple serotonin reuptake inhibition, is believed to contribute to vortioxetine's therapeutic effects in treating major depressive disorder.[8]

Vortioxetine's Multimodal Mechanism of Action

Caption: Vortioxetine's action on serotonin targets.

References

- 1. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]

- 2. patents.justia.com [patents.justia.com]

- 3. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method of alpha crystal form of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of Vortioxetine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine is a multimodal antidepressant approved for the treatment of Major Depressive Disorder (MDD). Its mechanism of action is considered distinct from that of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) due to its unique combination of serotonin reuptake inhibition and direct modulation of multiple serotonin (5-HT) receptor subtypes.[1][2][3] This profile classifies vortioxetine as a serotonin modulator and stimulator (SMS).[1] This document provides an in-depth technical overview of vortioxetine's pharmacological profile, detailing its receptor binding affinities, functional activities, downstream signaling effects, and the experimental methodologies used for their characterization.

Core Pharmacological Profile

Vortioxetine's primary mechanism is believed to be the enhancement of serotonergic activity in the central nervous system.[4][5] This is achieved through a dual action: potent inhibition of the serotonin transporter (SERT) and a complex pattern of interactions with several 5-HT receptors.[6] This multimodal activity is hypothesized to modulate not only the serotonin system but also other neurotransmitter systems, including those involving norepinephrine, dopamine, glutamate, and GABA.[2][3][7]

Quantitative Receptor Binding and Functional Activity

Vortioxetine exhibits high affinity for the human serotonin transporter and a range of serotonin receptors. Its affinity for norepinephrine and dopamine transporters is significantly lower, indicating a high degree of selectivity for the serotonin system.[1][4] The quantitative binding affinities (Ki) and functional activities at its primary targets are summarized in Table 1.

Table 1: Receptor Binding Affinity and Functional Activity of Vortioxetine at Human Targets

| Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Serotonin Transporter (SERT) | 1.6[1][4][5] | Inhibitor (IC50 = 5.4 nM)[1][4] |

| 5-HT₃ Receptor | 3.7[1][4][5] | Antagonist[1][5][6] |

| 5-HT₁ₐ Receptor | 15[1][4][5] | Agonist[1][5][6] |

| 5-HT₇ Receptor | 19[1][4][5] | Antagonist[1][5][6] |

| 5-HT₁ₑ Receptor | 33[1][4][5] | Partial Agonist[1][5][6] |

| 5-HT₁ₒ Receptor | 54[1][4][5] | Antagonist[1][5][6] |

| Norepinephrine Transporter (NET) | 113[1][4] | Blocker[1] |

| Dopamine Transporter (DAT) | >1000[1][4] | - |

Data compiled from multiple sources.[1][4][5][6]

Serotonin Transporter (SERT) Occupancy

Positron Emission Tomography (PET) studies in humans have quantified the relationship between vortioxetine dosage and SERT occupancy in the brain. Unlike traditional SSRIs, which typically require 70-80% SERT occupancy for clinical efficacy, vortioxetine has shown antidepressant effects at lower occupancy levels, suggesting that its receptor-modulating activities contribute significantly to its overall therapeutic effect.[8][9]

Table 2: Serotonin Transporter (SERT) Occupancy of Vortioxetine in Humans

| Daily Dose | Median SERT Occupancy |

|---|---|

| 5 mg | ~50%[8][9] |

| 10 mg | ~65%[8][9] |

| 20 mg | ≥80%[8][9] |

Data from human PET studies.[8][9]

Key Signaling Pathways and Mechanisms

Vortioxetine's multimodal action results in a complex modulation of neuronal circuits. Its combined SERT inhibition and receptor activity are believed to produce a more robust increase in synaptic serotonin levels and to influence other key neurotransmitter systems implicated in mood and cognitive function.[10]

Caption: Vortioxetine's multimodal action at serotonergic synapses.

A key consequence of vortioxetine's receptor modulation is the regulation of downstream GABAergic and glutamatergic neurotransmission.[7] Antagonism of 5-HT₃ receptors, which are located on GABAergic interneurons, reduces the inhibitory tone on pyramidal neurons.[11][12] This, combined with 5-HT₁ₐ receptor agonism, leads to a disinhibition of glutamatergic neurons and an increase in glutamate release in cortical and hippocampal areas.[2][7]

Caption: Downstream modulation of glutamate and GABA neurotransmission.

Experimental Protocols

The characterization of vortioxetine's pharmacological profile relies on a suite of standardized in vitro and in vivo assays.

Receptor Binding Assays

The affinity of vortioxetine for its molecular targets (Ki) is determined using competitive radioligand binding assays.

Methodology:

-

Preparation of Receptor Source: Membranes are prepared from cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ) or from homogenized brain tissue. Protein concentration is quantified (e.g., via BCA assay).[13]

-

Assay Incubation: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled vortioxetine.[14]

-

Separation: At equilibrium, receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[13][14]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of vortioxetine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity Assays

Functional assays are employed to determine whether vortioxetine acts as an agonist, antagonist, or partial agonist at a given receptor. For G protein-coupled receptors (GPCRs) like 5-HT₁ₐ (Gi-coupled) and 5-HT₇ (Gs-coupled), this is often assessed by measuring changes in the second messenger cyclic adenosine monophosphate (cAMP).

Methodology (Bioluminescence-based cAMP Assay for a Gi-coupled Receptor):

-

Cell Culture: Cells engineered to express the human receptor of interest (e.g., 5-HT₁ₐ) and a cAMP-responsive biosensor (e.g., GloSensor™, which uses a modified luciferase) are cultured in microplates.[15][16]

-

Pre-incubation: Cells are incubated with a substrate for the biosensor (e.g., luciferin) to allow it to equilibrate across the cell membrane.[16]

-

Stimulation: Cells are treated with an adenylyl cyclase activator (e.g., forskolin) to induce a high basal level of cAMP. This is followed by the addition of varying concentrations of vortioxetine.

-

Detection: The plate is read in a luminometer. For a Gi-coupled receptor agonist, binding will inhibit adenylyl cyclase, leading to a decrease in cAMP levels and a corresponding decrease in the luminescent signal.

-

Data Analysis: The magnitude of the decrease in luminescence is used to generate a dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of vortioxetine.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the in vivo effects of a drug on neurochemistry.

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., the ventral hippocampus or prefrontal cortex) of an anesthetized animal.[17]

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion and Sampling: On the day of the experiment, the probe is perfused at a constant, slow flow rate with a physiological solution (perfusate). Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate. Samples (dialysates) are collected at regular intervals (e.g., every 20 minutes).[18]

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, vortioxetine is administered (e.g., via intraperitoneal injection).

-

Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples is quantified using highly sensitive analytical techniques, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[19]

-

Data Interpretation: Changes in neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels.

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

The pharmacological profile of vortioxetine is defined by its multimodal mechanism of action, which combines potent serotonin reuptake inhibition with nuanced agonist, partial agonist, and antagonist activities at multiple 5-HT receptors. This profile is distinct from other classes of antidepressants and results in a complex modulation of serotonergic, GABAergic, and glutamatergic pathways. The quantitative data from binding and occupancy studies, supported by functional and in vivo neurochemical experiments, provide a comprehensive framework for understanding its therapeutic effects and for guiding future research and development in the field of neuropsychopharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. [Pharmacological properties of vortioxetine and its pre-clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 5. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. Vortioxetine - Wikipedia [en.wikipedia.org]

- 9. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): enhancing serotonin release by combining serotonin (5HT) transporter inhibition with actions at 5HT receptors (5HT1A, 5HT1B, 5HT1D, 5HT7 receptors) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. Involvement of 5-HT3 receptors in the action of vortioxetine in rat brain: Focus on glutamatergic and GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. GloSensor™ cAMP Assay Protocol [promega.com]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

in vitro and in vivo effects of vortioxetine hydrobromide

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Vortioxetine Hydrobromide

Introduction

Vortioxetine is a multimodal antidepressant approved for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action is considered complex, extending beyond the typical selective serotonin reuptake inhibitors (SSRIs).[1] Vortioxetine's therapeutic effects are hypothesized to stem from a combination of serotonin (5-HT) transporter inhibition and direct modulation of multiple 5-HT receptor subtypes.[2][3] This multimodal activity influences not only the serotonin system but also modulates several other key neurotransmitter systems implicated in mood and cognition, including norepinephrine, dopamine, acetylcholine, histamine, glutamate, and GABA.[4][5][6]

This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo pharmacological data for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental findings, protocols, and visual representations of its mechanism of action.

In Vitro Profile

The in vitro characteristics of vortioxetine define its fundamental interaction with molecular targets.

Receptor and Transporter Binding Affinity

Vortioxetine exhibits high affinity for the human serotonin transporter (SERT) and several serotonin receptors.[7][8] Its affinity for norepinephrine and dopamine transporters is substantially lower.[8][9]

| Target | Action | Binding Affinity (Ki, nM) | Potency (IC50/EC50, nM) |

| Serotonin Transporter (SERT) | Inhibitor | 1.6[7][8] | 5.4[8][9] |

| 5-HT3 Receptor | Antagonist | 3.7[7][8] | 12[10] |

| 5-HT1A Receptor | Agonist | 15[7][8] | 120 - 450[10] |

| 5-HT7 Receptor | Antagonist | 19[7][8] | 120 - 450[10] |

| 5-HT1B Receptor | Partial Agonist | 33[7][8] | 120 - 450[10] |

| 5-HT1D Receptor | Antagonist | 54[7][8] | 120 - 450[10] |

| Norepinephrine Transporter (NET) | Blocker | 113[8][9] | - |

| Dopamine Transporter (DAT) | Blocker | >1000[8][9] | - |

Cellular and Molecular Effects

In vitro studies using primary neuronal cultures have elucidated vortioxetine's effects on pathways related to neuroplasticity.

-

AMPA Receptor Phosphorylation: In cultured rat hippocampal neurons, acute vortioxetine exposure increases the phosphorylation of the GluA1 subunit of the AMPA receptor at serine 845 (S845), an effect associated with Protein Kinase A (PKA) activation.[11][12] No significant change was observed at the S831 phosphorylation site.[11][13]

-

CaMKII Activation: The same studies demonstrated that vortioxetine increases the phosphorylation of the α subunit of Ca2+/calmodulin-dependent kinase (CaMKIIα) at threonine 286, indicating its activation.[11][13]

-

Dendritic Spine Maturation: Vortioxetine has been shown to promote the maturation of dendritic spines and induce synapse remodeling in hippocampal cultures, suggesting a role in morphological plasticity.[14]

Experimental Protocols (In Vitro)

-

Cell Culture: Primary hippocampal neurons are obtained from embryonic day 18 (E18) Sprague-Dawley rat dams.[13]

-

Drug Treatment: After a set number of days in vitro to allow for maturation, cultures are treated with vortioxetine at specified concentrations (e.g., 10 µg/mL) for a short duration (e.g., 1 hour) to assess acute effects.[13][15]

-

Lysis and Protein Extraction: Cells are lysed, and protein content is quantified.

-

Western Blotting: Lysates are run on SDS-PAGE gels and transferred to membranes. Blots are probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-p-S845-GluA1, anti-total GluA1, anti-p-T286-CaMKIIα, anti-total CaMKIIα).[13]

-

Analysis: Band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the treatment effect.[13]

-

System Preparation: Human or rat liver microsomes (HLMs or RLMs) are used as the source of metabolic enzymes.[16]

-

Incubation: Vortioxetine is incubated with the microsomes in the presence of a series of concentrations of an inhibitor (e.g., propafenone).[16]

-

Metabolite Measurement: The reaction is stopped, and the concentrations of vortioxetine and its metabolites are determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[16]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) of the inhibitor on vortioxetine metabolism is calculated from the concentration-response curve.[16] For example, propafenone inhibited vortioxetine metabolism with an IC50 of 0.48 μM in HLMs and 16.5 μM in RLMs.[16]

In Vivo Profile

In vivo studies in animal models and pharmacokinetic data from human trials provide a broader understanding of vortioxetine's effects in a complete biological system.

Pharmacokinetics (Human)

Vortioxetine demonstrates predictable, linear, and dose-proportional pharmacokinetics.[4]

| Parameter | Value |

| Absolute Bioavailability | 75%[8][17] |

| Time to Cmax (Tmax) | 7 - 11 hours[8][17] |

| Terminal Half-life (T1/2) | ~66 hours[4][17] |

| Apparent Volume of Distribution (Vd) | ~2600 L[8] |

| Plasma Protein Binding | 98%[8] |

| Primary Metabolism | Cytochrome P450, mainly CYP2D6[8][10] |

Neurochemical Effects

A key differentiator for vortioxetine is its ability to enhance the extracellular levels of multiple neurotransmitters beyond serotonin in brain regions critical for mood and cognition.[18]

-

Monoamine Release: Microdialysis studies in rats show that vortioxetine administration increases extracellular concentrations of serotonin, dopamine, and noradrenaline in the medial prefrontal cortex (mPFC) and hippocampus.[18][19]

-

Acetylcholine and Histamine Release: The drug also elevates levels of acetylcholine and histamine in these brain regions.[6][18]

This broad neurochemical profile is attributed to its multimodal mechanism. For instance, 5-HT3 receptor antagonism removes a tonic inhibitory control on GABAergic interneurons, which in turn disinhibits the firing of pyramidal neurons and enhances the release of acetylcholine and other neurotransmitters.[6][20]

Effects on Neuroplasticity

Chronic administration of vortioxetine in animal models has been shown to modulate several molecules associated with neuroplasticity and cellular function.

| Molecule | Effect | Model System | Treatment |

| Arc/Arg3.1 | Increased protein levels | Mouse cortical synaptosomes | Chronic (1 month)[11] |

| c-Fos | Restored age-related reduction | Mouse frontal cortex | Chronic (1 month)[11] |

| ADF/cofilin | Increased phosphorylation (Ser3) | Young mouse synaptosomes | Chronic (1 month)[11] |

| GluA1 | Increased phosphorylation (S845) | Young mouse synaptosomes | Chronic (1 month)[11] |

Experimental Protocols (In Vivo)

-

Animal Model: Young (3 months) and middle-aged (12 months) C57BL/6 mice are used.[13]

-

Drug Administration: Vortioxetine is incorporated into standard rodent chow (e.g., 1.8 g/kg of food) and administered for an extended period (e.g., 1 month).[12][21] This method ensures consistent drug exposure.

-

Tissue Collection: Following the treatment period, animals are euthanized, and specific brain regions (e.g., frontal cortex, hippocampus) are rapidly dissected.[12]

-

Sample Preparation: For neuroplasticity marker analysis, synaptosome preparations are often generated from the brain tissue to enrich for synaptic proteins.[13]

-

Analysis: Tissues are analyzed using methods like quantitative RT-PCR to measure transcript levels (e.g., Arc/Arg3.1, c-Fos) and Western blotting to measure protein levels and phosphorylation status (e.g., p-ADF/cofilin, p-GluA1).[11][13]

-

Surgical Preparation: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into a target brain region, such as the medial prefrontal cortex.

-

Recovery: Animals are allowed to recover from surgery.

-

Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

-

Sample Collection: After a baseline collection period, vortioxetine is administered (e.g., subcutaneously). Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours.

-

Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. This allows for the measurement of changes in extracellular neurotransmitter levels over time in response to the drug.[19]

Conclusion

The preclinical profile of this compound is defined by its multimodal mechanism of action, which combines potent serotonin transporter inhibition with nuanced activity across five distinct serotonin receptor subtypes. In vitro data establish its binding affinities and functional effects at these molecular targets, along with its influence on key intracellular signaling pathways related to neuroplasticity.[7][8][11] In vivo studies confirm that these initial actions translate into a broad modulation of multiple neurotransmitter systems beyond serotonin, including the dopaminergic, noradrenergic, cholinergic, and glutamatergic systems.[6][18] Furthermore, chronic administration leads to measurable changes in markers of synaptic plasticity in the brain.[11] This unique pharmacological profile distinguishes vortioxetine from traditional SSRIs and provides a mechanistic basis for its clinical efficacy in treating both mood and cognitive symptoms associated with MDD.[4][22]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. droracle.ai [droracle.ai]

- 10. Vortioxetine - Wikipedia [en.wikipedia.org]

- 11. In vivo and in vitro effects of vortioxetine on molecules associated with neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Investigating the cytotoxicity and genotoxicity of Vortioxetine with in vivo and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitory effect of propafenone on vortioxetine metabolism in vitro and in vivo - Arabian Journal of Chemistry [arabjchem.org]

- 17. Bioequivalence Study of this compound Tablets in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multimodal antidepressant vortioxetine increases frontal cortical oscillations unlike escitalopram and duloxetine – a quantitative EEG study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]

- 21. Frontiers | Vortioxetine Improves Context Discrimination in Mice Through a Neurogenesis Independent Mechanism [frontiersin.org]

- 22. fiercebiotech.com [fiercebiotech.com]

Vortioxetine Hydrobromide for Major Depressive Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vortioxetine hydrobromide, a multimodal antidepressant approved for the treatment of major depressive disorder (MDD). It covers the compound's mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and safety data. Detailed experimental protocols and visualizations of key pathways are included to support further research and development.

Introduction

Major Depressive Disorder (MDD) is a prevalent and debilitating psychiatric illness characterized by persistent low mood, anhedonia, and cognitive dysfunction.[1] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are common first-line treatments, a significant portion of patients do not achieve adequate remission, highlighting the need for novel therapeutic agents.[2] Vortioxetine (sold as Trintellix and Brintellix) is a newer antidepressant with a unique, multimodal mechanism of action that extends beyond simple serotonin reuptake inhibition.[3][4] It is classified as a serotonin modulator and stimulator (SMS) due to its combined activity as a serotonin transporter inhibitor and a modulator of several serotonin receptors.[5] This profile is hypothesized to contribute to its efficacy in treating not only depressive symptoms but also the cognitive deficits often associated with MDD.[6][7]

Pharmacodynamics and Mechanism of Action

Vortioxetine's therapeutic effects are attributed to its complex and multifaceted interaction with the serotonergic system.[8] It simultaneously inhibits the serotonin transporter (SERT) and modulates multiple serotonin (5-HT) receptors.[5] This multimodal activity is believed to enhance levels of serotonin and modulate other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and histamine.[9]

Receptor Binding Profile

Vortioxetine exhibits high affinity for the human serotonin transporter and several serotonin receptors. Its binding affinities (Ki) are summarized in the table below.

| Target | Action | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | Inhibitor | 1.6[5][10] |

| 5-HT3 Receptor | Antagonist | 3.7[5][10] |

| 5-HT1A Receptor | Agonist | 15[5][10] |

| 5-HT7 Receptor | Antagonist | 19[5][10] |

| 5-HT1B Receptor | Partial Agonist | 33[5][10] |

| 5-HT1D Receptor | Antagonist | 54[5][10] |

| Norepinephrine Transporter (NET) | - | 113[5][11] |

| Dopamine Transporter (DAT) | - | >1000[5][11] |

| Table 1: Receptor Binding Affinity Profile of Vortioxetine. Data compiled from in vitro studies.[5][10][11] |

Signaling Pathways

The integrated actions of vortioxetine at these targets lead to a complex modulation of neuronal signaling. Inhibition of SERT increases synaptic serotonin concentrations.[8] Concurrently, its actions at various 5-HT receptors fine-tune the serotonergic system and influence other neurotransmitter pathways.[9] For instance, 5-HT1A agonism can accelerate antidepressant effects, while 5-HT3 antagonism may mitigate nausea, a common side effect of serotonergic agents.[8][10] This combination of effects is thought to underlie its clinical profile, including its positive effects on cognitive function.[7] Recent research also suggests vortioxetine may exert neuroprotective effects by modulating pathways such as the PI3K-Akt signaling pathway.[12][13]

Caption: Vortioxetine's multimodal mechanism of action.

Pharmacokinetics

Vortioxetine is administered orally and exhibits linear and dose-proportional pharmacokinetics.[14]

| Parameter | Value |

| Bioavailability | 75%[3][5][15] |

| Time to Peak Plasma (Tmax) | 7-11 hours[5][8] |

| Half-life (t1/2) | ~66 hours[14][16] |

| Volume of Distribution (Vd) | ~2600 L[5] |

| Plasma Protein Binding | 98%[5] |

| Metabolism | Extensively hepatic, primarily via CYP2D6-mediated oxidation and subsequent glucuronic acid conjugation.[5] Other CYPs involved include CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, and CYP2B6.[5] |

| Major Metabolites | Pharmacologically inactive major metabolite; minor active metabolite does not cross the blood-brain barrier.[14] |

| Excretion | Primarily in urine and feces.[8] |

| Table 2: Key Pharmacokinetic Parameters of Vortioxetine. Data from human studies.[3][5][8][14][15][16] |

Dosage adjustments may be necessary for known CYP2D6 poor metabolizers or when co-administered with strong CYP2D6 inhibitors (e.g., bupropion) or inducers (e.g., rifampin).[3][14] Food does not have a clinically significant effect on its pharmacokinetics.[3][14]

Clinical Efficacy and Safety

Efficacy in Major Depressive Disorder

The efficacy of vortioxetine has been established in numerous short-term (6-12 week), randomized, placebo-controlled clinical trials.[17] The primary endpoint in these studies is typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[17][18] Meta-analyses have consistently shown that vortioxetine is significantly more effective than placebo in reducing depressive symptoms.[17][19][20]

| Study / Analysis | Vortioxetine Dose(s) | Mean Change from Baseline in MADRS Total Score (vs. Placebo) | Key Finding |

| Henigsberg et al. (2012) | 10 mg, 20 mg | -2.19 (10 mg), -3.64 (20 mg)[18] | 20 mg dose was statistically superior to placebo (p=0.002).[18] |

| McIntyre et al. (2014) | 10 mg, 20 mg | -4.7 (10 mg), -6.7 (20 mg)[21] | Both doses showed significant improvement vs. placebo.[21] |

| Meta-analysis (17 studies) | 5-20 mg | Standardized Mean Difference: 0.33 (overall)[19] | Vortioxetine is more effective than placebo across the therapeutic dose range.[19] |

| Meta-analysis (12 studies) | 5-20 mg | Standardized Mean Difference: -0.217[17] | Significant efficacy for response and remission rates compared to placebo.[17] |

| Table 3: Summary of Pivotal Clinical Trial Efficacy Data (MADRS). [17][18][19][21] |

Effects on Cognitive Function

A distinguishing feature of vortioxetine is its demonstrated efficacy in improving cognitive dysfunction associated with MDD, independent of its effect on mood symptoms.[6][22][23] Clinical trials have used objective measures like the Digit Symbol Substitution Test (DSST) to assess cognitive domains such as executive function, processing speed, and attention.[1][6] Meta-analyses have confirmed that vortioxetine significantly improves cognitive performance in patients with MDD compared to placebo.[6][22]

Safety and Tolerability

Vortioxetine is generally well-tolerated in both short-term and long-term treatment.[24] The most common treatment-emergent adverse events (TEAEs) are gastrointestinal in nature and are typically mild to moderate and transient.[25][26]

| Adverse Event | Incidence with Vortioxetine (5-20 mg/day) | Incidence with Placebo |

| Nausea | 15.2% - >10%[25][26] | Varies by study |

| Headache | 12.4% - >10%[25][26] | Varies by study |

| Diarrhea | 7.2%[25] | Varies by study |

| Dizziness | 6.8%[25] | Varies by study |

| Sexual Dysfunction | 1.6% - 1.8%[27] | 1.0%[27] |

| Insomnia-related | 2.0% - 5.1%[27] | 4.0%[27] |

| Table 4: Common Treatment-Emergent Adverse Events (TEAEs). Incidence rates from pooled analyses and long-term studies.[25][26][27] |

Vortioxetine has shown a low incidence of sexual dysfunction and discontinuation symptoms compared to other antidepressants.[24][27] It has no clinically relevant effects on weight, vital signs, or ECG parameters, including the QTcF interval.[24][27]

Experimental Protocols

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of vortioxetine for specific neurotransmitter receptors and transporters.

Methodology:

-

Target Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK-293) stably expressing the human recombinant target protein (e.g., SERT, 5-HT1A receptor).

-

Radioligand Selection: A specific radioligand with high affinity and selectivity for the target is chosen (e.g., [³H]citalopram for SERT).

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the test compound (vortioxetine).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of vortioxetine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol: Preclinical Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of vortioxetine in a rodent model of behavioral despair.[28][29]

Methodology:

-

Subjects: Adult male mice or rats are used.[28]

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute adaptation session. This induces a baseline level of immobility.

-

Drug Administration: Animals are treated with vortioxetine or vehicle at specified doses and time points (e.g., orally, 60 minutes before the test session) on Day 2.

-

Test Session (Day 2): 24 hours after the pre-test, the animals are placed back in the water for a 5- or 6-minute session. The session is video-recorded.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

-

Data Analysis: The mean duration of immobility is compared between the vortioxetine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like effects.[29]

Caption: A typical workflow for preclinical antidepressant screening.

Protocol: Phase 3 Clinical Trial for MDD

Objective: To evaluate the efficacy and safety of vortioxetine compared to placebo for the treatment of MDD in adults.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][18]

-

Participants: Adult outpatients (typically 18-65 years) with a primary diagnosis of recurrent MDD according to DSM criteria, and a baseline MADRS total score indicating at least moderate to severe depression (e.g., ≥26).[18][30]

-

Screening and Washout: A screening period (1-2 weeks) to confirm eligibility, followed by a washout period for any prohibited psychotropic medications.

-

Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive a fixed dose of vortioxetine (e.g., 10 mg/day), another fixed dose (e.g., 20 mg/day), or placebo for the duration of the treatment period.[18]

-

Treatment Period: An 8-week double-blind treatment phase.[2][18]

-

Outcome Measures:

-

Primary Endpoint: The mean change from baseline to Week 8 in the MADRS total score.[2][18]

-

Secondary Endpoints: MADRS response rate (≥50% reduction in score), MADRS remission rate (score ≤10), change in Clinical Global Impressions-Improvement (CGI-I) score, and change in Sheehan Disability Scale (SDS) total score.[18] Cognitive function may be assessed using tests like the DSST.

-

-

Safety Assessments: Safety and tolerability are monitored throughout the study by recording treatment-emergent adverse events (TEAEs), vital signs, body weight, ECGs, and clinical laboratory tests.[26]

-

Statistical Analysis: The primary efficacy analysis is typically performed on the full analysis set (all randomized patients who received at least one dose of study drug) using a mixed model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare treatment groups.

Conclusion

This compound represents a significant development in the treatment of major depressive disorder. Its multimodal mechanism of action, which combines potent serotonin reuptake inhibition with nuanced modulation of multiple 5-HT receptors, distinguishes it from traditional antidepressants.[5][10] This unique pharmacodynamic profile is supported by a robust body of clinical evidence demonstrating its efficacy in alleviating depressive symptoms and, notably, in improving cognitive dysfunction.[6][20] With a well-characterized pharmacokinetic profile and a favorable safety and tolerability record, vortioxetine is a valuable therapeutic option for patients with MDD.[14][24] Further research into its complex signaling pathways may uncover additional therapeutic applications and provide deeper insights into the neurobiology of depression.

Caption: Logic of vortioxetine's therapeutic effects.

References

- 1. Frontiers | Vortioxetine for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research [frontiersin.org]

- 2. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vortioxetine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. psychscenehub.com [psychscenehub.com]

- 10. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Vortioxetine exhibits anti-glioblastoma activity via the PI3K-Akt signaling pathway [ijbms.mums.ac.ir]

- 13. Vortioxetine exhibits anti-glioblastoma activity via the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. S-EPMC5973995 - Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. - OmicsDI [omicsdi.org]

- 17. Vortioxetine: a meta-analysis of 12 short-term, randomized, placebo-controlled clinical trials for the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A randomized, double-blind, placebo-controlled study of the efficacy and safety of vortioxetine 10 mg and 20 mg in adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. psychiatrist.com [psychiatrist.com]

- 20. Frontiers | Systematic Review and Meta-Analysis of Vortioxetine for the Treatment of Major Depressive Disorder in Adults [frontiersin.org]

- 21. hcplive.com [hcplive.com]

- 22. The Effects of Vortioxetine on Cognitive Function in Patients with Major Depressive Disorder: A Meta-Analysis of Three Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 24. The safety and tolerability of vortioxetine: Analysis of data from randomized placebo-controlled trials and open-label extension studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Safety, tolerability, and efficacy of vortioxetine (Lu AA21004) in major depressive disorder: results of an open-label, flexible-dose, 52-week extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Safety and tolerability of vortioxetine (15 and 20 mg) in patients with major depressive disorder: results of an open-label, flexible-dose, 52-week extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. neuroscigroup.us [neuroscigroup.us]

- 29. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 30. Results - Clinical Review Report: this compound (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacokinetics of Vortioxetine Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic properties of vortioxetine hydrobromide, an antidepressant with a multimodal mechanism of action. The information presented herein is intended to support research, clinical development, and a deeper understanding of the drug's disposition in the human body.

Introduction

Vortioxetine is a serotonin modulator and stimulator approved for the treatment of major depressive disorder (MDD).[1][2] Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for dose optimization, predicting drug-drug interactions, and assessing its suitability for various patient populations.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of vortioxetine is characterized by its high oral bioavailability, extensive distribution, and long terminal half-life.[3][4][5] The key quantitative parameters are summarized in the tables below.

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of Vortioxetine

| Parameter | Value | Reference |

| Absorption | ||

| Absolute Oral Bioavailability | 75% | [1][2][3][4][5][6][7][8][9][10][11] |

| Time to Peak Plasma Concentration (Tmax) | 7 - 11 hours | [1][2][6][7] |

| Effect of Food | No significant effect on pharmacokinetics | [1][3][4][6][7][9] |

| Distribution | ||

| Apparent Volume of Distribution (Vd/F) | 2,500 - 3,400 L | [1][3] |

| Plasma Protein Binding | 98 - 99% | [1][2][3][12] |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP2D6 | [1][2][3][6][13][14][15] |

| Other Involved CYP Isozymes | CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4/5 | [1][2][3][6][13][14] |

| Elimination | ||

| Elimination Half-life (t½) | ~66 hours | [1][3][4][6][7][8][16] |

| Total Body Clearance (CL/F) | 30 - 41 L/h | [1][3] |

| Excretion | ||

| Route of Elimination | Primarily hepatic metabolism | [1][3] |

| Recovery in Urine (as metabolites) | ~59% | [1][2][6] |

| Recovery in Feces (as metabolites) | ~26% | [1][2][6] |

Table 2: Pharmacokinetic Parameters at Steady State

| Parameter | Value | Reference |

| Time to Reach Steady State | ~2 weeks | [1][3][4][6][8][16] |

| Accumulation Index (R) | 5 to 6 | [1] |

| Steady-State Peak Concentrations (Cmax,ss) | [1] | |

| 5 mg/day | 9 ng/mL | [1] |

| 10 mg/day | 18 ng/mL | [1] |

| 20 mg/day | 33 ng/mL | [1] |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies are essential for the replication and validation of findings. The following outlines a general methodology for a single-dose, open-label, crossover study to determine the absolute bioavailability and effect of food on vortioxetine, based on common practices in the field.

Objective: To assess the absolute oral bioavailability of a single oral dose of vortioxetine and to evaluate the effect of a high-fat meal on its pharmacokinetics.

Study Design:

-

Part 1 (Absolute Bioavailability): A randomized, single-dose, two-period, crossover design.

-

Treatment A: Single intravenous (IV) infusion of this compound.

-

Treatment B: Single oral dose of a this compound tablet under fasting conditions.

-

-

Part 2 (Food Effect): A randomized, single-dose, two-period, crossover design.

-

Treatment C: Single oral dose of a this compound tablet under fasting conditions.

-

Treatment D: Single oral dose of a this compound tablet after a standardized high-fat breakfast.

-

Subject Population: Healthy adult male and female volunteers.

Methodology:

-

Inclusion/Exclusion Criteria: Subjects are screened for eligibility based on a comprehensive medical history, physical examination, and clinical laboratory tests.

-

Dosing and Administration:

-

Oral: Subjects receive a single oral tablet of this compound with a standardized volume of water.

-

Intravenous: A sterile solution of this compound is administered as a constant rate infusion.

-

-

Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 10, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen at -20°C or below until analysis.

-

Bioanalytical Method:

-

Plasma concentrations of vortioxetine and its major inactive metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to determine the pharmacokinetic parameters from the plasma concentration-time data.

-

Parameters include Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, CL, and Vd.

-

Absolute bioavailability (F) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral).

-

The effect of food is assessed by comparing the geometric mean ratios of Cmax and AUC for the fed and fasted states.

-

Visualizations

The following diagrams illustrate key aspects of vortioxetine's pharmacokinetic pathway and metabolic processes.

References

- 1. Vortioxetine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Vortioxetine: Clinical Pharmacokinetics and Drug Interactions | Semantic Scholar [semanticscholar.org]

- 6. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychscenehub.com [psychscenehub.com]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. droracle.ai [droracle.ai]

initial investigation of vortioxetine hydrobromide crystal forms

An Initial Investigation of Vortioxetine Hydrobromide Crystal Forms

Introduction

This compound, chemically known as 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine hydrobromide, is a multimodal antidepressant used for the treatment of major depressive disorder (MDD).[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, bioavailability, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline phases, can significantly impact these properties.[1] this compound is known to exhibit extensive polymorphism, existing in various anhydrous, hydrated, and solvated crystalline forms.[3] This document provides a technical overview of the known crystal forms of this compound, presenting key characterization data, experimental protocols for their preparation and analysis, and a visualization of their interrelationships. The commercially available product, Brintellix® (now Trintellix®), contains the beta (β) polymorph of this compound.[1][4]

Crystalline Forms and Their Characterization

Numerous crystalline forms of this compound have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These forms include anhydrous polymorphs, hydrates, and solvates.

Anhydrous Polymorphs

Several anhydrous and non-solvated crystal forms have been reported, often designated with Greek letters (Alpha, Beta, Gamma, Delta, Omega, Sigma).[5][6] These forms differ in their crystal lattice arrangements, leading to variations in physical properties like solubility and stability.[7] For instance, Form β is the thermodynamically stable form, while Form α is considered metastable.[4] Form δ has been reported as an anhydrous, non-solvated form with higher solubility compared to forms α and β.[7]

Hydrates

Hydrated crystal forms incorporate water molecules into their crystal lattice. A monohydrate and a hemihydrate of this compound have been described.[3][8] Form λ is also identified as a hydrated form, with a molar ratio of this compound to water ranging from approximately 1:1.2 to 1:2.[9] The presence of water can significantly affect the stability of the crystalline structure.

Solvates

Solvates are crystalline forms that incorporate molecules of the crystallization solvent into their structure. Due to strict limits on residual solvents in APIs, solvated forms are often not suitable for final pharmaceutical formulations but can serve as crucial intermediates in the preparation of other, more stable forms.[6] Various solvates of this compound have been identified, including those with tert-butanol (Forms R1, R2), 2-butanol (Forms R3, R4), benzyl alcohol (Form C), isopropanol, and ethyl acetate.[1][5][10]

Data Presentation

The following tables summarize the quantitative characterization data for the various known crystalline forms of this compound.

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs

| Crystal Form | Characteristic Peaks (2θ ± 0.2°) | Reference(s) |

|---|---|---|

| Form α | Metastable form, specific peaks not detailed in provided abstracts. | [11] |

| Form β | 6.89, 9.73, 13.78, 14.64 | [4] |

| Form δ | 5.5, 14.8, 16.7, 20.0 | [5] |

| Form λ (Hydrate) | 4.0, 8.0, 12.0, 12.7, 15.7, 16.0, 16.4, 19.0, 20.1, 20.3 | [9] |

| Form ω | 3.8, 11.3, 17.5, 18.7, 18.9, 19.7, 20.5, 20.6, 22.6, 23.9, 27.1, 28.4 | [6] |

| Form σ | 3.8, 11.6, 13.0, 14.0, 14.4, 15.5, 18.2, 18.4, 19.2, 20.0, 20.2, 21.0, 21.4, 22.3, 23.4, 23.8, 27.0, 28.2 | [6][9] |

| Form M2 | 6.5, 19.0, 19.8, 29.3 | [12] |

| Form M3 | 17.9, 19.8, 22.1, 23.9 | [12] |

| Form M4 | 14.2, 19.4, 22.7, 23.7, 24.0, 28.6 | [12] |

| Form C (Benzyl Alcohol Solvate) | 8.28, 8.85, 11.84, 14.22, 14.75, 15.00, 16.13, 16.59, 17.65, 18.18, 19.02, 19.24 | [1] |

| Form R1 (tert-Butanol Solvate) | 6.7, 8.6, 15.9, 19.1 | [10][13] |

| Form R2 (tert-Butanol Solvate) | 7.5, 10.0, 18.1, 20.2 | [10][13] |

| Form R3 (2-Butanol Solvate) | 6.6, 8.6, 15.9, 19.1 | [10][13] |

| Form R4 (2-Butanol Solvate) | 7.8, 10.1, 18.5, 20.4 | [10][13] |

| Diethyl Ether Solvate | 8.34, 12.98, 15.30, 16.67, 17.20 |[1] |

Table 2: Thermal Analysis Data (DSC, TGA) for this compound Polymorphs

| Crystal Form | DSC Endothermic Peaks (°C) | TGA Weight Loss (%) | Reference(s) |

|---|---|---|---|

| Form β | ~231 (Melting Point) | Not specified | [4] |

| Form C (Benzyl Alcohol Solvate) | 140 - 150 | Not specified | [1] |

| Form R1 (tert-Butanol Solvate) | ~129.22 and ~226.9 | ~16.48 | [2][10][13] |

| Form R2 (tert-Butanol Solvate) | ~132.80 and ~226.51 | ~16.45 | [10][13] |

| Form R3 (2-Butanol Solvate) | ~96.34, ~227.75, and ~234.21 | ~15.72 | [10][13] |

| Form R4 (2-Butanol Solvate) | ~92.36, ~226.18, and ~230.77 | ~16.30 |[10][13] |

Table 3: Solubility Data for Selected this compound Forms

| Crystal Form | Solvent | Solubility | Reference(s) |

|---|---|---|---|

| Form α | Water | 2.0 mg/mL | [7] |

| Form β | Water | 1.2 mg/mL | [7] |

| Calculated for Form δ | Water | 1.8 - 3.1 mg/mL | [7] |

| Vortioxetine HBr (form not specified) | Ethanol | ~5 mg/mL | [14] |

| Vortioxetine HBr (form not specified) | DMSO, DMF | ~30 mg/mL | [14] |

| Vortioxetine HBr (form not specified) | Aqueous Phosphate Buffer (pH 6.8) | 0.078 mg/mL |[15] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon prior research. The following sections describe generalized protocols for the preparation and characterization of this compound crystal forms based on published procedures.

Preparation of Crystalline Forms

The generation of different polymorphs is highly dependent on crystallization conditions such as solvent, temperature, cooling rate, and the presence of seed crystals.

-

Preparation of Form α (Metastable Form) :

-